CID 10176123

Description

Historical Trajectories of Propionate (B1217596) Application in Microbial Control Science

The application of propionic acid and its salts, including calcium propionate, in microbial control has a long history. As early as 1906, calcium propionate was identified as being effective against ropy bacteria in bread kemin.com. By the 1930s, propionates were in regular use for preserving bread in the United States kemin.com. For decades, these compounds were primarily recognized for their efficacy against a broad spectrum of molds atamanchemicals.com. Their utility as food preservatives has been recognized and utilized for over 60 years, making them a well-established class of antimicrobial agents foodstandards.gov.au.

Academic Significance of Calcium Propionate in Contemporary Preservation Research

In contemporary preservation science, calcium propionate (often designated as E282) remains a compound of considerable academic interest and practical importance kemin.comhealthline.com. Its primary function is to extend the shelf life of various products by inhibiting the growth and reproduction of microorganisms, most notably molds and certain bacteria kemin.comhealthline.com. Its application is particularly critical in the baking industry, where conditions often favor mold proliferation kemin.comhealthline.com. Calcium propionate is also valued in the preservation of fermented foods, such as bread and dairy products, because it does not inhibit yeast activity, a crucial component in these processes atamanchemicals.commdpi.comresearchgate.net.

Research continues to investigate its effectiveness against specific pathogens, including Listeria monocytogenes, Escherichia coli, Salmonella enterica, and Aspergillus flavus, highlighting its broad-spectrum potential atamanchemicals.commdpi.comresearchgate.netnih.govresearchgate.net. A key aspect of its efficacy is its pH-dependent activity; calcium propionate demonstrates enhanced inhibitory effects at lower pH levels, typically around pH 5.0–5.5 mdpi.comresearchgate.netnih.govcore.ac.ukmpg.de. Beyond food preservation, academic studies have explored its use in animal feed and silage to combat mold and mycotoxin production, as well as in non-traditional applications such as paper preservation and the development of antimicrobial composite films mdpi.comresearchgate.netnih.govresearchgate.net.

Methodological Approaches and Theoretical Frameworks in Calcium Propionate Studies

Academic research on calcium propionate employs a variety of methodologies to elucidate its properties and efficacy. In vitro studies are common, assessing its impact on specific microbial strains through techniques like colony counting, growth inhibition assays, and determination of minimum inhibitory concentrations (MICs) nih.govresearchgate.net. For instance, studies have evaluated the inhibitory effect of calcium propionate on various mold species at different pH levels and concentrations researchgate.net.

Optimization of preparation processes, such as the synthesis of calcium propionate from eggshells, has utilized statistical methods like Response Surface Methodology (RSM) scielo.brscielo.brresearchgate.net. Material characterization and thermal stability are investigated using techniques such as Thermogravimetric Analysis (TG-DSC) and X-ray Diffraction (XRD) mpg.deresearchgate.net.

Scope and Current Research Landscape of Calcium Propionate Investigations

The current research landscape for calcium propionate is multifaceted, reflecting its established role and ongoing exploration. A significant area of focus is the detailed elucidation of its antimicrobial mechanisms, especially in relation to varying food matrices and the synergistic effects when combined with other preservation methods or compounds mdpi.comresearchgate.netnih.govnih.govmpg.de. Its role in preventing mycotoxin formation in animal feed and silage continues to be a subject of investigation mdpi.comnih.govresearchgate.net.

While the "clean-label" movement has spurred interest in natural alternatives, calcium propionate remains a key chemical preservative, with research aiming to understand its optimal use within evolving consumer demands mdpi.comfairfieldmarketresearch.com. Market analysis indicates a sustained and growing demand for calcium propionate, driven by the global increase in processed foods, convenience foods, and the bakery sector fairfieldmarketresearch.comextrapolate.comverifiedmarketresearch.comextrapolate.com. Emerging research also explores its potential in novel applications, such as material preservation and functional food ingredients.

Data Tables

The following tables summarize key research findings regarding the microbial inhibition spectrum and the influence of pH on the efficacy of calcium propionate.

Table 1: Microbial Inhibition Spectrum of Calcium Propionate

| Microorganism | Observed Effect | Research Context | Citation |

| Aspergillus flavus | Inhibits growth and aflatoxin production | Various substrates, pH 5-7 | mdpi.comresearchgate.netresearchgate.net |

| Aspergillus niger | Inhibits growth | Various substrates, pH 5-7 | researchgate.net |

| Penicillium species | Inhibits growth | Various substrates, pH 5-7 | atamanchemicals.comresearchgate.net |

| Cladosporium macrocarpum | Inhibits growth | pH 5-7 | researchgate.net |

| Fusarium semitectum | Inhibits growth | pH 5-7 | researchgate.net |

| Mucor racemosus | Inhibits growth | pH 5-7 | researchgate.net |

| Rhizopus oligosporus | Inhibits growth | pH 5-7 | researchgate.net |

| Bacillus mesentericus | Inhibits growth (rope-forming bacterium) | pH 6.0 | atamanchemicals.com |

| Listeria monocytogenes | Inhibits growth | Processed meat, low pH | atamanchemicals.comfoodstandards.gov.au |

| Escherichia coli O157:H7 | Inhibits growth | mdpi.com | |

| Salmonella enterica serovar Typhimurium | Inhibits growth | mdpi.comnih.gov | |

| Staphylococcus aureus | Inhibits growth | Context of propionates; sodium propionate cited | atamanchemicals.com |

| Candida albicans (Yeast) | Does not inhibit growth | Fermented foods | atamanchemicals.commdpi.comresearchgate.net |

Table 2: Influence of pH on Calcium Propionate Efficacy

| pH | Undissociated Propionic Acid (%) | Observed Efficacy | Research Context | Citation |

| 4.5 | 71% | Enhanced inhibitory effect | Fungal cell membranes | mdpi.comnih.gov |

| 5.0–5.5 | - | Maximum measurable antimicrobial activity | mdpi.comnih.gov | |

| 5.0 | High inhibition | Mold growth on corn | researchgate.net | |

| 6.0 | 7% | Reduced inhibitory effect | Fungal cell membranes | mdpi.comnih.gov |

| 7.0 | Very low inhibition | Fungal cell membranes | mdpi.comnih.gov | |

| 7.5 | Almost nil | Spoilage molds on wheat flour | core.ac.uk |

Compound Name List:

Calcium propionate

Propionic acid

Sodium propionate

Potassium propionate

Listeria monocytogenes

Staphylococcus aureus

Sarcina lutea

Proteus vulgaris

Lactobacillus plantarum

Torula

Saccharomyces ellipsoideus

Salmonella

Aspergillus

Fusarium

Penicillium

Bacillus mesentericus

Escherichia coli

Salmonella enterica serovar Typhimurium

Clostridia

Aspergillus flavus

Aspergillus versicolor

Aspergillus niger

Penicillium citrinum

Penicillium vernicosum

Cladosporium macrocarpum

Fusarium semitectum

Mucor racemosus

Rhizopus oligosporus

Botrytis cinerea

Eurotium repens

Cladosporium herbarum

Penicillium corylophilum

Penicillium verrucosum

Candida albicans

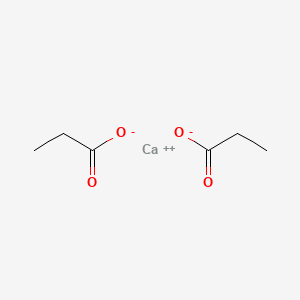

Structure

3D Structure of Parent

Properties

CAS No. |

4075-81-4 |

|---|---|

Molecular Formula |

C3H6CaO2 |

Molecular Weight |

114.16 g/mol |

IUPAC Name |

calcium propanoate |

InChI |

InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChI Key |

RAGOHKKBYVRXKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.[Ca] |

Color/Form |

COLORLESS, MONOCLINIC TABLETS Powder or monoclinic crystals White powde |

Other CAS No. |

4075-81-4 |

physical_description |

Dry Powder White crystalline powder Colorless or white Solid; Soluble in water; [HSDB] White powder; Soluble in water; [MSDSonline] |

Pictograms |

Corrosive; Acute Toxic |

solubility |

SOLUBILITY IN 49 G/100 CC WATER @ 0 °C; 55.8 G/100 CC WATER @ 100 °C /HYDRATE/ Sol in water; slightly sol in methanol, ethanol; practically insol in acetone, benzene. INSOL IN ALCOHOL |

Synonyms |

calcium propionate |

Origin of Product |

United States |

Synthetic Pathways and Industrial Production Methodologies of Calcium Propionate

Chemical Synthesis Routes for Propionic Acid Precursors

The industrial production of propionic acid, the essential precursor for calcium propionate (B1217596), is dominated by petrochemical routes. These methods are valued for their efficiency and high yields.

Catalytic Oxidation Processes

Catalytic oxidation represents a significant pathway for propionic acid synthesis. This approach involves the oxidation of hydrocarbons or aldehydes.

Historically, a notable amount of propionic acid was generated as a byproduct of the direct oxidation of hydrocarbons like naphtha, a process primarily aimed at acetic acid production. chemcess.com This method, however, produces a complex mixture of organic acids, necessitating sophisticated and costly separation procedures. chemcess.com

A more direct and common method is the aerobic oxidation of propionaldehyde (B47417). wikipedia.orgatamanchemicals.com This reaction is typically carried out in the liquid phase using cobalt or manganese salts, such as manganese propionate, as catalysts. wikipedia.orgatamanchemicals.com The process proceeds efficiently at mild temperatures, often between 40 and 50°C. wikipedia.orgatamanchemicals.com The propionaldehyde itself can be produced through the hydroformylation of ethylene. optaalimentos.com.br

Another catalytic oxidation route involves the direct oxidation of propane (B168953). This process can be carried out in the presence of catalysts like manganese stearate. doubtnut.com Research has also explored the use of mixed metal oxide catalysts, such as Mo-V-Sb-Nb oxides, for the selective oxidation of propane to acrylic acid, with propionic acid as a potential byproduct. mdpi.comgoogle.com

Carbonylation Reactions

Carbonylation reactions, which involve the addition of carbon monoxide to a substrate, are a cornerstone of industrial propionic acid production.

The Reppe process is a prominent example, involving the hydrocarboxylation of ethylene. chemcess.comessfeed.com In this process, ethylene, carbon monoxide, and water react under high pressure (100–300 bar) and temperature (250–320 °C) in the presence of a nickel carbonyl catalyst to form propionic acid. chemcess.comwikipedia.orgcollegedunia.com While effective, this process requires specialized equipment to handle the high pressures and the highly toxic nickel carbonyl catalyst. google.com

The Larson process provides an alternative carbonylation route, reacting ethanol (B145695) with carbon monoxide using boron trifluoride as a catalyst. researchgate.netprocurementresource.comquora.com

Another carbonylation approach involves the carbonylation of ethanol or its derivatives, such as ethyl propionate. This can be achieved using a liquid reaction composition containing a rhodium or iridium main catalyst, iodoethane (B44018) as a cocatalyst, and other promoters at temperatures of 140–220°C and pressures of 2.0–8.0 MPa. google.com

Industrial-Scale Manufacturing Processes for Calcium Propionate

The industrial production of calcium propionate is a straightforward process that primarily involves the neutralization of propionic acid with a suitable calcium source, followed by purification and drying steps.

Neutralization and Crystallization Techniques

The most common method for producing calcium propionate is through the neutralization reaction of propionic acid with a calcium base, such as calcium hydroxide (B78521), calcium oxide, or calcium carbonate. eurjchem.comjustlonghealth.comatamanchemicals.com The reaction is typically carried out in an aqueous solution. mpg.de For instance, propionic acid can be reacted with a slurry of calcium hydroxide. chemicalbook.com The resulting solution is then typically filtered to remove any insoluble impurities. lygshuren.com

Following neutralization, the calcium propionate is recovered from the solution through crystallization. This can be achieved by concentrating the solution through evaporation, followed by cooling to induce crystallization. eurjchem.comlygshuren.com The resulting crystals are then separated from the liquid, often by filtration, and dried to remove residual moisture, yielding the final solid product. eurjchem.comchemicalbook.com Spray drying is another technique used to obtain the solid product from the concentrated aqueous solution. mpg.dechemicalbook.com

The choice of crystallization method is crucial as it affects the physical properties of the final product, such as crystal size distribution and morphology, which in turn impact downstream processes like filtration and drying. mpg.deatamanchemicals.com

| Reactant 1 | Reactant 2 | Product | Chemical Equation |

|---|---|---|---|

| Propionic Acid | Calcium Hydroxide | Calcium Propionate + Water | 2 CH₃CH₂COOH + Ca(OH)₂ → Ca(CH₃CH₂COO)₂ + 2 H₂O |

| Propionic Acid | Calcium Carbonate | Calcium Propionate + Water + Carbon Dioxide | 2 CH₃CH₂COOH + CaCO₃ → Ca(CH₃CH₂COO)₂ + H₂O + CO₂ |

| Propionic Acid | Calcium Oxide | Calcium Propionate + Water | 2 CH₃CH₂COOH + CaO → Ca(CH₃CH₂COO)₂ + H₂O |

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of calcium propionate, several reaction parameters are carefully controlled and optimized. These include:

Temperature: The reaction temperature influences the reaction rate. Studies have shown optimal temperatures to be around 80-85°C. eurjchem.comscielo.brscielo.br

Concentration of Reactants: The concentration of propionic acid is a critical factor. An optimal concentration of 15% has been reported to achieve a high yield, with higher concentrations potentially leading to decreased solubility and yield. eurjchem.com

Solid-to-Liquid Ratio: The ratio of the solid calcium source to the liquid phase affects the reaction efficiency. A solid-liquid ratio of 0.14:1 has been identified as optimal in some studies. eurjchem.com

Reaction Time: Sufficient reaction time is necessary for the completion of the neutralization reaction. An optimal reaction time of 2.5 hours has been reported for maximizing the yield. eurjchem.com

pH: Controlling the pH of the reaction endpoint is crucial for ensuring product purity. A pH range of 6.4 to 8.0 is often targeted. justlonghealth.comlygshuren.comtib.eu

Particle Size: The particle size of the solid reactant, such as limestone, can influence the reaction rate. A smaller particle size (e.g., 200 mesh) provides a larger surface area for reaction. eurjchem.com

One study using limestone as the calcium source found that optimal conditions of a 200 mesh particle size, 15% propionic acid concentration, a 0.14:1 solid-liquid ratio, a 2.5-hour reaction time, and a temperature of 80°C resulted in a product with ≥ 99.8% purity and an 85% yield. eurjchem.comeurjchem.com Another study using eggshells as the calcium source determined optimal conditions to be a reaction temperature of 85°C, a solid-liquid ratio of 1:16, a propionic acid concentration of 176.00%, ultrasonic power of 135 W for 1.4 minutes, a primary reaction time of 1.0 hour, and a secondary reaction time of 64.00 minutes, achieving a yield of 96.12%. scielo.brscielo.br

| Parameter | Limestone Source eurjchem.comeurjchem.com | Eggshell Source scielo.brscielo.br |

|---|---|---|

| Reaction Temperature | 80°C | 85°C |

| Solid-Liquid Ratio | 0.14:1 | 1:16 |

| Propionic Acid Concentration | 15% | 176.00% |

| Reaction Time | 2.5 hours | 1.0 h (primary), 64.00 min (secondary) |

| Particle Size | 200 mesh | N/A |

| Ultrasonic Power | N/A | 135 W |

| Ultrasonic Time | N/A | 1.4 min |

| Yield | 85% | 96.12% |

| Purity | ≥ 99.8% | N/A |

Bio-based Production of Propionic Acid via Microbial Fermentation

As an alternative to petrochemical-based synthesis, the biotechnological production of propionic acid through microbial fermentation is gaining interest. pjoes.commdpi.com This method utilizes renewable resources and offers a more sustainable production route. wikipedia.org

The primary microorganisms used for this purpose are bacteria from the genus Propionibacterium. wikipedia.orgnih.govslideshare.net These bacteria are capable of producing propionic acid as a main fermentation product through the Wood-Werkman cycle. nih.govftb.com.hr Various species, including Propionibacterium freudenreichii and Propionibacterium acidipropionici, are commonly employed. nih.gov

The fermentation process can utilize a variety of carbon sources, including glucose, glycerol (B35011), lactose, and industrial wastes like whey permeate and crude glycerol from biodiesel production. pjoes.comnih.gov The use of such waste streams can make the bio-based process more economically competitive with chemical synthesis. redalyc.org

Several factors influence the efficiency of propionic acid fermentation, including the microbial strain, pH, temperature, and carbon source. redalyc.org The optimal pH for Propionibacterium growth and propionic acid production is generally between 6.5 and 7.0. pjoes.comftb.com.hr Controlling the pH during fermentation is crucial for maximizing the yield. nih.gov

One of the challenges in the bio-based production of propionic acid is the inhibition of cell growth by the end-product itself. researchgate.netramauniversity.ac.in To overcome this, strategies such as extractive fermentation and cell immobilization have been developed. wikipedia.orgresearchgate.net Immobilized cell bioreactors can offer higher productivity and easier control of the process. nih.gov Genetic engineering of Propionibacterium strains is also being explored to improve their tolerance to high acid concentrations and to increase the yield of propionic acid. slideshare.net

Microbial Strains Utilized in Propionic Acid Biosynthesis

The cornerstone of microbial propionic acid production is the use of specific bacterial species known for their high-yield fermentation capabilities. Predominantly, bacteria from the genus Propionibacterium are employed for this purpose. redalyc.orgpropionix.ru These bacteria are Gram-positive, non-motile, non-spore-forming, rod-shaped, and are classified as facultative anaerobes. propionix.runih.gov Their "Generally Recognized As Safe" (GRAS) status, granted by the U.S. Food and Drug Administration (FDA), makes them particularly suitable for producing food-grade additives like calcium propionate. redalyc.orgpropionix.ru

Classical Propionibacterium species are widely utilized in industrial settings, particularly in the dairy industry for cheese production, and for the synthesis of vitamin B12 and propionic acid. redalyc.orgnih.govnih.gov They possess a versatile metabolism, capable of utilizing a wide array of carbon sources, including glucose, lactose, glycerol, and various waste streams. nih.govnih.gov Among the various species, Acidipropionibacterium acidipropionici (formerly Propionibacterium acidipropionici), Propionibacterium freudenreichii, Acidipropionibacterium jensenii, and Acidipropionibacterium thoenii are considered the most suitable for the biotechnological production of propionic acid. mdpi.comnih.gov Propionibacterium acidipropionici ATCC 4875, in particular, has been noted for achieving high yields of propionic acid. ftb.com.hr

Beyond Propionibacterium, other anaerobic bacteria such as Clostridium propionicum, Megasphaera elsdenii, and Selenomonas ruminantium can also produce propionic acid, though they are less commonly used for industrial production compared to the classical propionibacteria. redalyc.orgmdpi.com

| Microbial Strain | Key Characteristics | Primary Metabolic Pathway | Common Substrates |

|---|---|---|---|

| Propionibacterium acidipropionici | Gram-positive, facultative anaerobe, GRAS status. redalyc.orgpropionix.ru High propionic acid tolerance and yield. ftb.com.hr | Wood-Werkman Cycle researchgate.net | Glucose, Glycerol, Lactose nih.gov |

| Propionibacterium freudenreichii | Gram-positive, facultative anaerobe, GRAS status. redalyc.orgpropionix.ru Used in Swiss cheese production. redalyc.org | Wood-Werkman Cycle researchgate.net | Lactose, Glucose, Glycerol mdpi.comnih.gov |

| Clostridium propionicum | Gram-positive, anaerobic. mdpi.com | Acrylate (B77674) Pathway mdpi.comuga.edu | Lactate (B86563), Alanine, Acrylate mdpi.comuga.edu |

| Megasphaera elsdenii | Gram-negative, anaerobic. uga.edu | Acrylate Pathway mdpi.comuga.edu | Lactate uga.edu |

Metabolic Pathways for Propionic Acid Production

Microorganisms synthesize propionic acid through several distinct biochemical routes. The two primary fermentation pathways are the Wood-Werkman cycle (also known as the succinate (B1194679) or dicarboxylic acid pathway) and the acrylate pathway. mdpi.compropionix.rubiocrates.com The choice of pathway is species-dependent and influences the theoretical yield and co-product profile of the fermentation.

Wood-Werkman Cycle: This pathway is the hallmark of Propionibacterium species. researchgate.net It begins with the carboxylation of pyruvate (B1213749) to form oxaloacetate. uga.eduaiche.org This reaction is catalyzed by the enzyme methylmalonyl-CoA:pyruvate transcarboxylase, which uniquely transfers a carboxyl group from methylmalonyl-CoA to pyruvate in an ATP-independent step. mdpi.comresearchgate.net The oxaloacetate then enters a reductive sequence of the tricarboxylic acid (TCA) cycle, where it is converted to malate, fumarate, and then succinate. researchgate.net Succinate is activated to succinyl-CoA, which is subsequently isomerized to methylmalonyl-CoA. uga.edu The cycle is completed when the methylmalonyl-CoA donates its carboxyl group to a new molecule of pyruvate, regenerating succinyl-CoA and producing propionyl-CoA, which is then converted to propionic acid. researchgate.netaiche.org This pathway is highly efficient and can achieve a high theoretical conversion of substrates like glucose. mdpi.com By-products typically include acetic acid and succinic acid. nih.gov

Acrylate Pathway: This pathway is utilized by bacteria such as Clostridium propionicum and Megasphaera elsdenii. mdpi.comuga.edu It typically uses lactate as a starting substrate. propionix.ru The pathway involves the activation of lactate to lactyl-CoA, which is then dehydrated to form acrylyl-CoA, an intermediate from which the pathway derives its name. uga.edupropionix.ru Subsequently, acrylyl-CoA is reduced to propionyl-CoA by acrylyl-CoA reductase. uga.edu The propionyl-CoA is then converted to propionate. A key enzyme in this pathway is a CoA-transferase that catalyzes the transfer of the CoA moiety from propionyl-CoA to lactate, initiating the cycle. propionix.ru This pathway is ATP-neutral when converting lactate to propionate. mdpi.com

| Feature | Wood-Werkman Cycle | Acrylate Pathway |

|---|---|---|

| Primary Organisms | Propionibacterium species researchgate.net | Clostridium propionicum, Megasphaera elsdenii mdpi.com |

| Key Intermediate | Methylmalonyl-CoA biocrates.com | Acrylyl-CoA uga.edu |

| Typical Starting Substrate | Pyruvate (from glucose, glycerol, etc.) biocrates.com | Lactate propionix.ru |

| Energy Generation | Generates ATP aiche.org | ATP-neutral (from lactate) mdpi.com |

| Main By-products | Acetic acid, Succinic acid nih.gov | Acetic acid uga.edu |

Bioprocess Engineering for Enhanced Fermentation Performance

Despite the natural capabilities of propionibacteria, industrial-scale fermentation faces challenges, primarily end-product inhibition, where high concentrations of propionic acid inhibit cell growth and productivity. propionix.ruohiolink.edu To overcome these limitations and improve the economic viability of bio-based propionic acid, various bioprocess engineering strategies have been developed.

Metabolic and Genetic Engineering: One successful approach is the genetic modification of producer strains. A key target has been the reduction of by-product formation. For instance, deleting the gene ack, which encodes for acetate (B1210297) kinase, in P. acidipropionici has been shown to inhibit the production of acetic acid, thereby redirecting the metabolic flux towards propionic acid and increasing its yield by approximately 10%. nih.govohiolink.edu Another strategy involves increasing the bacteria's tolerance to acid stress. Mutants with higher tolerance to propionate have been developed through adaptation in specialized bioreactors, leading to enhanced productivity. ohiolink.edu Furthermore, expressing heterologous enzymes, such as phosphoenolpyruvate (B93156) carboxylase from Escherichia coli in P. freudenreichii, has increased both the rate and final concentration of propionic acid production. ftb.com.hrpropionix.ru

Fermentation Process Optimization: Advanced bioreactor configurations and operational modes are crucial for enhancing performance. High-cell-density fermentation, often achieved through cell immobilization in systems like fibrous-bed bioreactors (FBB), can lead to significantly higher propionic acid concentrations and yields. ohiolink.edu In one study, an immobilized P. acidipropionici culture in an FBB achieved a propionate concentration of 72 g/L. ohiolink.edu Fed-batch and continuous fermentation modes are also employed to maintain optimal substrate levels and remove inhibitory products, thereby extending the productive phase of the culture. propionix.ru Controlling process parameters like pH is also critical; a two-stage pH control strategy, where the pH is maintained at 6.5 for the initial growth phase and then shifted to 6.0, has been shown to significantly increase propionic acid yield compared to a constant pH process. ftb.com.hr Extractive fermentation, which involves continuously removing propionic acid from the fermentation broth, is another effective method to alleviate end-product inhibition and has been reported to increase the product yield by 24%. propionix.ru

Mechanisms of Antimicrobial and Antifungal Action of Calcium Propionate

Propionic Acid as the Active Antifungal and Antimicrobial Moiety

Propionic acid (PA) is a short-chain fatty acid that serves as the primary agent responsible for the preservative effects of calcium propionate (B1217596) researchgate.netoup.comresearchgate.net. In aqueous environments, calcium propionate dissociates, releasing propionic acid, which can then exert its inhibitory actions on microorganisms researchgate.netoup.com. The undissociated form of propionic acid is particularly effective because it is lipophilic and can readily cross the cell membranes of fungi researchgate.netatamanchemicals.comnih.gov. The antimicrobial activity of propionic acid is pH-dependent; it is more potent in acidic conditions where a higher proportion of the acid remains in its undissociated form researchgate.netatamanchemicals.comatamanchemicals.comnih.govcibtech.org.

Cellular and Molecular Basis of Action against Fungi

The inhibitory effects of propionic acid on fungi are mediated through several cellular and molecular mechanisms, impacting cell membrane integrity, metabolic pathways, and intracellular homeostasis.

Propionic acid can disrupt the integrity of fungal cell membranes. Studies indicate that calcium propionate can cause cellular collapse and efflux of cell contents, suggesting damage to the membrane structure oup.com. The lipophilic nature of the undissociated propionic acid allows it to integrate into and compromise the lipid bilayer of the fungal plasma membrane researchgate.net. This disruption can lead to increased membrane permeability, affecting the transport of essential molecules and ultimately contributing to cell death researchgate.netoup.com.

A critical mechanism by which calcium propionate limits fungal proliferation is through the inhibition of spore germination. Research has shown that propionic acid can significantly reduce the germination rate of fungal spores nih.govcabidigitallibrary.orgresearchgate.netresearchgate.net. For instance, calcium propionate has been observed to delay spore germination in Aspergillus flavus researchgate.net and inhibit germ tube growth in Colletotrichum species nih.gov. This inhibition of germination prevents the initial establishment and development of fungal colonies.

Beyond spore germination, calcium propionate effectively suppresses the vegetative growth of fungi, characterized by mycelial expansion and hyphal development oup.comresearchgate.netoup.com. Studies have demonstrated that calcium propionate inhibits mycelial growth in a dose-dependent manner, leading to morphological abnormalities and reduced colony diameters oup.comresearchgate.netoup.com. In some cases, high concentrations can cause hyphal tips to deform and disrupt, resulting in the leakage of cellular contents oup.com.

Fungi maintain a tightly regulated intracellular pH (pHi) to ensure optimal cellular function. Propionic acid, upon entering the fungal cell, dissociates and releases protons, leading to a decrease in intracellular pH researchgate.netmdpi.comnih.gov. This acidification disrupts the cell's pH homeostasis, forcing the cell to expend significant energy on proton extrusion to restore balance researchgate.netnih.govairccse.comoup.commicrobialcell.com. This metabolic burden diverts energy away from essential growth and metabolic processes, thereby inhibiting fungal activity researchgate.netairccse.com.

A significant molecular mechanism involves the metabolic conversion of propionic acid into propionyl-CoA within the fungal cell atamanchemicals.comresearchgate.netresearchgate.netnih.govwikipedia.orgcabidigitallibrary.org. Propionyl-CoA is an intermediate metabolite that, at high concentrations, becomes toxic to fungi. This toxicity arises from its ability to inhibit key CoA-dependent enzymes crucial for cellular respiration and energy metabolism atamanchemicals.comresearchgate.netresearchgate.netnih.govcabidigitallibrary.orgresearchgate.net.

Specifically, propionyl-CoA is known to inhibit:

Pyruvate (B1213749) Dehydrogenase: This enzyme links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. Its inhibition by propionyl-CoA disrupts glucose metabolism and reduces the generation of NADH atamanchemicals.comresearchgate.netresearchgate.netnih.govcabidigitallibrary.orgresearchgate.netnih.govresearchgate.netvegandecoder.com.

Succinyl-CoA Synthetase: This enzyme is vital for the citric acid cycle. Inhibition by propionyl-CoA can impede the cycle's flux and the utilization of pyruvate atamanchemicals.comresearchgate.netresearchgate.netnih.govcabidigitallibrary.orgresearchgate.net.

ATP Citrate (B86180) Lyase: This enzyme is involved in biosynthetic pathways. Its inhibition by propionyl-CoA can affect cellular biosynthesis atamanchemicals.comresearchgate.netresearchgate.netnih.govcabidigitallibrary.orgresearchgate.netvegandecoder.com.

The accumulation of propionyl-CoA and the subsequent inhibition of these enzymes can lead to a cascade of metabolic disruptions, including impaired energy production and altered carbon metabolism, ultimately hindering fungal growth and survival researchgate.netresearchgate.netnih.govnih.gov.

Induction of Mitochondria-Mediated Apoptosis in Fungal Cells

Propionic acid, released from calcium propionate, has been shown to induce programmed cell death, or apoptosis, in fungal cells, particularly through mitochondria-mediated pathways nih.govresearchgate.netoup.com. Research indicates that propionic acid can lead to the accumulation of reactive oxygen species (ROS) within fungal cells, creating an oxidative environment that promotes apoptosis signaling nih.govresearchgate.net. Furthermore, studies have observed mitochondrial membrane depolarization, increased calcium accumulation within mitochondria, and the release of cytochrome c from mitochondria into the cytosol following exposure to propionic acid nih.govresearchgate.netoup.com. These events are critical hallmarks of mitochondria-mediated apoptosis, suggesting that propionic acid disrupts mitochondrial function, ultimately leading to fungal cell death nih.govresearchgate.netoup.com. Phosphatidylserine externalization and DNA fragmentation, recognized markers of early and late apoptosis, respectively, have also been detected in fungal cells treated with propionic acid, further substantiating its role in inducing apoptotic cell death nih.govresearchgate.net.

Mechanisms of Action against Specific Bacterial Genera

Calcium propionate is effective against various spoilage-associated bacteria by interfering with their fundamental metabolic processes.

Inhibition of Spoilage-Associated Bacteria (e.g., Rope-Forming Bacteria, Clostridia, Enterobacteria)

Calcium propionate is recognized for its inhibitory effects against several key spoilage-associated bacteria. It is particularly effective against Bacillus species, including Bacillus subtilis, which are responsible for "rope" spoilage in bread, characterized by sticky, stringy crumb formation nih.govarcjournals.orgresearchgate.netencyclopedia.pubatamanchemicals.comnih.govfoodstandards.gov.au. Calcium propionate can prevent the germination and outgrowth of Bacillus spores researchgate.netencyclopedia.pubnih.gov.

Furthermore, calcium propionate demonstrates efficacy against Clostridium species, which can cause spoilage in feedstuffs and other products nih.govfoodadditives.netnih.govresearchgate.net. Its application in silage, for instance, has been shown to reduce Clostridia populations nih.gov. The compound also exhibits inhibitory activity against Enterobacteriaceae, including pathogens like Escherichia coli O157:H7 and Salmonella enterica serovar Typhimurium nih.govresearchgate.net. Studies have also noted its effectiveness against Listeria monocytogenes in processed meats foodstandards.gov.aujainex.co.in.

Effects on Bacterial Metabolic Pathways

The antimicrobial action of calcium propionate is largely attributed to the propionic acid it releases. Propionic acid's mechanism of preservation is similar to that of other weak acid preservatives like benzoic and sorbic acids foodadditives.net. The undissociated form of propionic acid is lipophilic and readily penetrates microbial cell membranes, entering the cytoplasm foodadditives.netresearchgate.netnih.govau.dk. Once inside, propionic acid dissociates, releasing protons and accumulating as anions. This process leads to intracellular acidification, disrupting essential metabolic pathways and cellular functions foodadditives.netau.dkmdpi.comnih.gov.

Specifically, propionic acid can interfere with microbial substrate transport and uncouple oxidative phosphorylation from the electron transport system, thereby inhibiting ATP synthesis mdpi.com. It can also disrupt the proton motive force across the cell membrane and interfere with enzyme metabolism foodadditives.netmdpi.comatamanchemicals.com. For example, propionate has been shown to inhibit enzymes like pyruvate dehydrogenase and ATP citrate lyase by converting to propionyl-CoA atamanchemicals.com. In Salmonella, propionic acid has been observed to reduce motility and biofilm formation, potentially by disturbing flagella and fimbria synthesis nih.govnih.gov.

Influence of Environmental Factors on Antimicrobial Efficacy

The effectiveness of calcium propionate as a preservative is significantly influenced by environmental conditions, primarily pH and water activity.

Role of pH in Propionic Acid Dissociation and Activity

Calcium propionate dissociates in aqueous solutions to release propionic acid, which is the primary antimicrobial agent researchgate.netnih.govfoodadditives.netatamanchemicals.com. The efficacy of propionic acid is highly pH-dependent because its undissociated form is more lipophilic and thus more readily penetrates microbial cell membranes nih.govfoodadditives.netresearchgate.netnih.govau.dkmdpi.comatamanchemicals.com. At lower pH values, a greater proportion of propionic acid remains undissociated, enhancing its antimicrobial activity nih.govfoodadditives.netnih.govmdpi.comatamanchemicals.comcnadditives.comscirp.org.

Studies indicate that calcium propionate is most effective in acidic environments, with optimal activity typically observed at pH levels below 5.5 nih.govfoodadditives.netresearchgate.netfoodadditives.netmdpi.comatamanchemicals.comscirp.orgcibtech.org. For instance, at pH 4.5, approximately 71% of propionic acid is undissociated, while at pH 6.0, this figure drops to about 7% nih.govmdpi.com. Consequently, as the pH increases towards neutral or alkaline conditions, the dissociation of propionic acid increases, reducing the concentration of the active undissociated form and thereby weakening its inhibitory effect nih.govfoodadditives.netscirp.orgfenlianbiotech.com.

Impact of Water Activity on Inhibitory Performance

Water activity (aw) is another critical factor influencing the efficacy of calcium propionate. Lower water activity generally limits microbial growth by reducing the availability of water essential for metabolic processes. When combined with calcium propionate, reduced water activity can enhance the preservative effect.

Research has shown that calcium propionate, particularly at higher concentrations (e.g., 1%), can delay spore germination and reduce mycelial growth rates in fungi like Aspergillus parasiticus at lower water activities (e.g., 0.94 aw) researchgate.netzsp.com.pk. For example, a combination of 1% calcium propionate and a water activity of 0.94 aw significantly delayed fungal germination and slowed mycelial growth compared to higher water activities or lower preservative concentrations researchgate.netzsp.com.pk. This synergistic effect highlights that optimal preservation is achieved when both low water activity and appropriate calcium propionate concentrations are present, creating a more challenging environment for microbial proliferation encyclopedia.pubresearchgate.netzsp.com.pk.

Advanced Applications and Methodologies in Preservation Science Non Human Focused

Application in Bakery Product Microbial Stability

Calcium propionate (B1217596) is widely recognized for its role in maintaining the microbial stability of bakery products, thereby extending their shelf life and preserving quality.

Control of Mold Growth in Bread Systems

A primary function of calcium propionate in baked goods, particularly bread, is its potent mold-inhibiting capability cnadditives.comatamanchemicals.com. Mold growth is a common cause of spoilage, leading to visible discoloration, off-odors, and potential mycotoxin production. Calcium propionate effectively prevents or significantly delays the onset of mold contamination on bread surfaces cnadditives.comatamanchemicals.comamfoodchem.com. Its efficacy is influenced by environmental factors such as pH and water activity; it is most active in environments with a low pH (4.5-5.5) and moderate water activity (0.80-0.90), with its effectiveness diminishing at pH levels above 6.0 atamanchemicals.comcore.ac.ukcibtech.org.

Research has quantified its impact on mold inhibition:

A study indicated that including 0.6% calcium propionate in bread samples allowed for a safe level of molds for up to four days of storage at ambient temperatures (26-29°C) researchpublish.com.

Another investigation found that adding 0.1% calcium propionate to bread could delay mold growth by 3 to 5 days compared to untreated control samples amfoodchem.com.

When combined with lactic acid, 0.4% calcium propionate significantly extended the days until mold appeared for various fungal species. For instance, Penicillium chrysogenum showed mold growth after more than 29 days, compared to approximately 4 days in control samples confex.com.

Table 1: Comparative Mold Inhibition in Bread Systems

| Treatment | Days to Mold Appearance (Approximate) | Reference |

| Control (No Preservative) | 2-4 days | amfoodchem.comresearchpublish.com |

| 0.1% Calcium Propionate | 5-9 days (3-5 days delay) | amfoodchem.com |

| 0.6% Calcium Propionate | Up to 4 days (safe level) | researchpublish.com |

| 0.4% Calcium Propionate + 0.1% Lactic Acid (A. niger) | 18 days | confex.com |

| 0.4% Calcium Propionate + 0.1% Lactic Acid (P. chrysogenum) | >29 days | confex.com |

| 0.4% Calcium Propionate + 0.1% Lactic Acid (P. commune) | 5 days | confex.com |

Inhibition of Ropy Spoilage in Baked Goods

Ropy spoilage, characterized by a sticky, stringy texture and off-odors, is primarily caused by Bacillus species, notably Bacillus subtilis atamanchemicals.comarcjournals.orgresearchgate.net. Calcium propionate has demonstrated effectiveness in inhibiting the growth of these bacteria, thereby preventing ropy spoilage atamanchemicals.comarcjournals.org. Its utility in this regard was recognized early in the 20th century atamanchemicals.com. Research indicates that calcium propionate can prolong the shelf life of bread free from Bacillus contamination nih.gov. For example, a study found that a fermentation product was as effective as 0.3% calcium propionate in maintaining a Bacillus-free shelf life for seven days nih.gov. The addition of organic acids and their salts, including calcium propionate, is a strategy to control ropiness by altering the pH balance within the bread researchgate.net.

Effects on Yeast Activity in Fermented Dough Systems

While primarily known as a mold inhibitor, calcium propionate can also influence yeast activity in fermented dough systems amfoodchem.comnih.govresearchgate.net. Studies have indicated that calcium propionate can lead to a reduction in yeast activity, sometimes to a greater extent than other tested natural antimicrobials nih.govresearchgate.net. However, it is noted that calcium propionate generally has minimal impact on the sensory qualities of bread, such as taste and texture cnadditives.com. Furthermore, the negative effects on dough mixing stability, which can be caused by some organic acids and preservatives, can sometimes be counteracted by the inclusion of ingredients like ascorbic acid or salt oup.com.

Utilization in Animal Feed Preservation

Calcium propionate serves a crucial role in preserving the quality and safety of animal feed, particularly in preventing microbial spoilage in ensiled forages and stored grains.

Mitigation of Fungal Contamination in Silage and Stored Grains

In animal agriculture, maintaining the quality of feedstuffs like silage and grains is vital for animal health and productivity. Calcium propionate is employed as an additive to inhibit mold growth and reduce the risk of mycotoxin contamination in these materials mdpi.compixie.co.inencyclopedia.pub. It is effective in suppressing the germination, growth, and aflatoxin production of fungi such as Aspergillus flavus mdpi.comencyclopedia.pub. Calcium propionate can improve the aerobic stability of feeds and prevent spoilage in high-moisture feeds, including Total Mixed Rations (TMR) and silage mdpi.compixie.co.inencyclopedia.pub.

Research has compared its efficacy to other preservation methods:

In poultry feed stored under warm conditions, heating processes in untreated feed began after 19 days, while feed treated with 0.5% calcium propionate showed heating after 26 days. Feed treated with 0.3% propionic acid, however, exhibited heating only after 53 days, indicating propionic acid was a more effective fungistat than calcium propionate under those specific conditions .

When used in wet brewer's grains for short-term storage, sodium formate (B1220265) demonstrated a more beneficial preservation effect than an equivalent dose of calcium propionate cabidigitallibrary.orgsemanticscholar.org.

Table 2: Comparative Fungal Inhibition in Stored Poultry Feed

| Treatment | Days to Heating Onset (Approximate) | Reference |

| Untreated Feed | 19 days | |

| 0.5% Calcium Propionate | 26 days | |

| 0.3% Propionic Acid | 53 days |

Impact on Microbial Ecosystems in Feed Storage

Beyond direct inhibition of spoilage organisms, calcium propionate can influence the broader microbial ecosystems within animal feed, particularly in the rumen of ruminants. Studies have investigated its effects on ruminal bacterial communities in cattle and lambs.

In dairy cows during early lactation, calcium propionate supplementation led to an increase in the alpha diversity of rumen bacterial communities and improved rumen fermentation, although major phyla abundance remained largely unchanged frontiersin.org.

In lambs, calcium propionate was observed to reduce methanogenic archaea, contributing to more efficient fermentation pathways mdpi.com.

These findings suggest that calcium propionate can modulate the microbial landscape within the rumen, potentially impacting nutrient utilization and metabolic processes in livestock.

Modulation of Rumen Microbial Communities and Fermentation Patterns

In ruminant nutrition, the manipulation of the rumen microbiome is crucial for optimizing feed efficiency and reducing environmental impact. Calcium propionate has emerged as a compound capable of influencing the complex microbial ecosystem within the rumen, thereby altering fermentation patterns and the populations of key microbial groups.

| Volatile Fatty Acid (VFA) | Effect of Calcium Propionate Supplementation | Supporting Citations |

| Total VFA | Increased | researchgate.netresearchgate.net |

| Acetate (B1210297) | Decreased | mdpi.com |

| Propionate | Increased (synthesis/pool) | mdpi.comresearchgate.netresearchgate.net |

| Butyrate | Increased | researchgate.net |

Influence on Methanogenic Archaea Populations

A notable effect of calcium propionate supplementation in ruminant diets is its capacity to reduce the populations of methanogenic archaea mdpi.comresearchgate.netresearchgate.netmdpi.com. Methanogenic archaea are responsible for producing methane (B114726) (CH₄) as a byproduct of rumen fermentation, a process that represents a significant loss of energy and contributes to greenhouse gas emissions. By targeting these microorganisms, calcium propionate contributes to a more efficient fermentation process mdpi.com. The reduction in methanogenic archaea is a key mechanism by which CaPr can mitigate methane production in the rumen mdpi.com. This effect is often observed alongside an increase in propionate-producing bacteria, which utilize hydrogen that would otherwise be available for methanogenesis researchgate.net.

| Microbial Group | Effect of Calcium Propionate Supplementation | Supporting Citations |

| Methanogenic Archaea | Reduced | mdpi.comresearchgate.netresearchgate.netmdpi.com |

| Methane (CH₄) Production | Reduced | mdpi.comscielo.brscielo.brresearchgate.net |

Alterations in Bacterial and Archaeal Diversity in the Rumen

| Bacterial/Archaeal Group | Effect of Calcium Propionate Supplementation | Supporting Citations |

| Fibrobacter succinogenes | Increased | mdpi.comresearchgate.netresearchgate.net |

| Ruminococcus albus | Increased | mdpi.comresearchgate.netresearchgate.net |

| Selenomonas ruminantium | Increased | mdpi.comresearchgate.netresearchgate.net |

| Prevotella (genus) | Increased abundance | researchgate.netresearchgate.net |

| Succiniclasticum (genus) | Increased abundance | researchgate.netresearchgate.net |

| Overall Rumen Bacterial Diversity | Variable effects; can be altered/decreased | researchgate.netresearchgate.netnih.gov |

| Methanogenic Archaea (as noted in 4.2.3.2) | Reduced | mdpi.comresearchgate.netresearchgate.netmdpi.com |

Synergistic Effects of Calcium Propionate with Other Preservation Technologies

Calcium propionate often exhibits enhanced efficacy when used in conjunction with other preservation strategies, a phenomenon known as synergy. This combined approach can lead to improved outcomes in terms of microbial inhibition and extended shelf life across various products.

Combination with Other Organic Acids and Antimicrobials

The combination of calcium propionate with other organic acids and antimicrobial agents can significantly boost their preservative capabilities. For instance, when combined with acetic acid and sorbic acid, calcium propionate demonstrates enhanced antifungal activity, leading to a greater prolongation of the mould-free shelf life of bread nih.govresearchgate.netunimi.it. Synergistic effects have also been reported when calcium propionate is used alongside essential oils in animal feed formulations, allowing for reduced inclusion levels of individual components while maintaining efficacy thepoultrysite.com. In meat preservation, it can synergize with nitrites to inhibit the growth of pathogens like Listeria monocytogenes and Salmonella jainex.co.in. Furthermore, its combination with sourdoughs fermented by specific lactic acid bacteria (LAB) has proven effective in delaying fungal spoilage in baked goods nih.gov.

| Combination Partner | Target Application | Observed Synergy | Supporting Citations |

| Acetic Acid | Bread preservation | Enhanced antifungal activity, increased mould-free shelf life | nih.govresearchgate.netunimi.it |

| Sorbic Acid | Bread preservation | Enhanced antifungal activity, increased mould-free shelf life | nih.govresearchgate.netunimi.it |

| Ethanol (B145695) | Bread preservation | Prolonged mould-free shelf life beyond individual effects | researchgate.net |

| Lactic Acid Bacteria (LAB) Sourdough | Bread preservation | Strong synergistic activity, reduced CaPr levels needed for inhibition | nih.gov |

| Nitrites | Cured Meats | Inhibition of Listeria monocytogenes and Salmonella | jainex.co.in |

| Essential Oils | Animal Feed | Beneficial and synergistic effects, allowing reduced inclusion levels | thepoultrysite.com |

Integration with Modified Atmosphere Packaging (MAP)

Modified Atmosphere Packaging (MAP) is a food preservation technique that involves altering the gaseous atmosphere within a package to extend shelf life. Calcium propionate can be effectively integrated with MAP to provide a multi-faceted approach to microbial control. For products like bread, the combination of MAP with calcium propionate has been shown to significantly extend shelf life by suppressing microbial growth more effectively than either method alone nih.gov. Similarly, in fresh-cut produce, MAP in conjunction with calcium propionate (and other agents like ascorbic acid) helps to slow microbial proliferation and maintain quality researchgate.net. Calcium propionate's ability to reduce the growth of specific spoilage organisms, such as Pseudomonas and Brochothrix, is particularly valuable when used within the controlled atmosphere of MAP systems in vacuum-packed or MAP products jainex.co.in. This integration leverages the physical barrier and atmospheric control of MAP with the direct antimicrobial action of calcium propionate.

| Technology Combined With | Target Product(s) | Observed Synergy | Supporting Citations |

| Modified Atmosphere Packaging (MAP) | Bread | Extended shelf life, suppressed microbial growth | nih.gov |

| MAP | Fresh-cut Melon | Slowed microbial growth, maintained quality | researchgate.net |

| Vacuum Packaging/MAP | Marinated Products | Reduced Pseudomonas and Brochothrix proliferation | jainex.co.in |

| MAP | General Food Preservation | Assures food quality and safety through combined technological approaches | niir.orgmarketresearchfuture.com |

Interactions with Water Activity Control

Water activity (), a measure of the unbound water available for microbial growth and chemical reactions, is a fundamental parameter in food preservation science. Controlling water activity is a primary strategy to inhibit or prevent the proliferation of spoilage microorganisms, including bacteria, yeasts, and molds mdpi.com. The efficacy of chemical preservatives, such as calcium propionate, is significantly influenced by the water activity of the substrate. Calcium propionate, a salt of propionic acid, exerts its antimicrobial effects primarily through the propionic acid moiety, which is more effective in its undissociated form. This undissociated form is favored at lower pH values and is crucial for penetrating microbial cell membranes nih.govscirp.orgfoodadditives.netatamanchemicals.com. While direct interaction with water control mechanisms is complex, the effectiveness of calcium propionate is demonstrably modulated by the water activity level present in the food system.

Research indicates that calcium propionate's ability to inhibit microbial growth, particularly molds and fungi, is enhanced under conditions of lower water activity. Conversely, at higher water activity levels, the preservative's efficacy can be diminished, and some microbial species may even exhibit stimulated growth in the presence of propionates under such conditions nih.gov. Therefore, the strategic application of calcium propionate is often considered in conjunction with water activity management to achieve optimal preservation outcomes.

Studies investigating the combined effects of calcium propionate and water activity have provided significant insights into their synergistic role in preventing spoilage and the production of mycotoxins, such as aflatoxins, in various food matrices, particularly animal feeds.

Research Findings on Calcium Propionate and Water Activity Interactions:

Studies have explored the impact of varying water activities and calcium propionate concentrations on the growth of fungi and their associated metabolite production. For instance, research on broiler feed demonstrated that the addition of calcium propionate, particularly when combined with controlled water activity, effectively suppressed mold incidence and aflatoxin production nih.govnih.gov. At lower water activity levels (e.g., 0.85), the presence of calcium propionate resulted in significantly lower increases in aflatoxin B1 content over storage compared to control samples, especially at higher water activities ( 0.90 and 0.95) nih.gov.

Further investigations into the effects of calcium propionate on specific fungal species like Aspergillus parasiticus and Aspergillus flavus revealed that higher concentrations of calcium propionate (1%) combined with lower water activity ( 0.94) significantly slowed mycelial growth rates and reduced aflatoxin production compared to control conditions at higher water activity ( 0.996) nih.govresearchgate.netzsp.com.pk. These findings underscore the importance of water activity as a critical factor that modulates the preservative efficacy of calcium propionate.

Data Tables:

The following tables illustrate the impact of water activity and calcium propionate on key preservation indicators, such as aflatoxin production and fungal growth parameters.

Table 1: Effect of Water Activity and Calcium Propionate on Aflatoxin B1 Production in Broiler Feed Over Storage

This table presents data showing the increase in Aflatoxin B1 (AFB1) content in broiler feed stored for 28 days at different water activities, with and without the addition of calcium propionate (5 g/kg) nih.gov. The data highlights how calcium propionate mitigates AFB1 accumulation, with this effect being more pronounced at higher water activities.

| Water Activity () | Calcium Propionate (5 g/kg) | Initial AFB1 (ng/g) | Final AFB1 (ng/g) | Increase in AFB1 (ng/g) |

| 0.85 | Present | 11.47 | 37.83 | +26.36 |

| 0.85 | Absent (Control) | 11.35 | 73.44 | +62.09 |

| 0.90 | Present | 11.54 | 49.07 | +37.53 |

| 0.90 | Absent (Control) | 11.58 | 81.81 | +70.23 |

| 0.95 | Present | 11.20 | 53.14 | +41.94 |

| 0.95 | Absent (Control) | 11.54 | 102.68 | +91.14 |

Table 2: Impact of Calcium Propionate and Water Activity on Fungal Growth Rate and Aflatoxin B1 Production in Aspergillus Species

This table summarizes findings on the growth rate and aflatoxin B1 production by Aspergillus species under specific conditions of water activity and calcium propionate concentration. The data demonstrates that lower water activity and the presence of calcium propionate significantly inhibit fungal activity and toxin production nih.govresearchgate.netzsp.com.pk.

| Organism | Water Activity () | Calcium Propionate | Growth Rate (mm/day) | Aflatoxin B1 (ng/g) |

| Aspergillus parasiticus | 0.94 | 1% | 0.57 | 44.45 |

| Aspergillus parasiticus | 0.996 | 0% (Control) | 3.71 | 226.27 |

| Aspergillus flavus | 0.94 | 1% | 0.28 | 36.1 |

| Aspergillus flavus | 0.996 | 0% (Control) | Not specified | Not specified |

These results collectively indicate that calcium propionate functions most effectively as a preservative when water activity is managed, particularly at lower levels, thereby enhancing its inhibitory action against fungal contaminants and their harmful metabolites in non-human food applications.

Analytical and Detection Methodologies for Calcium Propionate

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental for separating, identifying, and quantifying calcium propionate (B1217596) in complex matrices. These techniques often involve converting calcium propionate into its free propionic acid form for easier analysis.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a common approach for determining propionate levels. Sample preparation typically involves extracting the propionate from the matrix, often by converting it to propionic acid, which can then be directly injected or derivatized for GC analysis.

Sample Preparation: Methods include extraction with acidic solutions like formic acid or ethyl acetate (B1210297) acidified with phosphoric acid. For instance, a method involves grinding the sample, extracting with 0.050 M formic acid, and analyzing the filtrate directly by GC oup.comnih.gov. Another approach uses ethyl acetate made acidic with phosphoric acid for simultaneous extraction of propionic acid, sodium propionate, and calcium propionate researchgate.netnih.gov. Headspace GC has also been employed for analysis researchgate.net.

Chromatographic Conditions: Separation is often achieved using capillary columns such as Carbopack C coated with 0.3% (w/w) Carbowax 20M and 0.1% (w/w) phosphoric acid oup.comnih.gov. Temperature programming is used to elute the analytes.

Detection and Quantification: FID is a common detector for GC analysis researchgate.net. GC-MS provides more definitive identification through mass spectral data.

Performance: Studies have reported detection limits as low as <0.2 ppm for propionic acid oup.comnih.gov, or 25 ppm for propionic acid and its salts researchgate.netnih.gov. Linearity has been established in ranges such as 0.1-1.0 mg/mL researchgate.net and 25–125 µg/mL researchgate.netnih.gov. Accuracy is demonstrated by average relative errors around -1.20% and coefficients of variation around 2.02% oup.comnih.gov, with recoveries exceeding 95% in some applications researchgate.net.

Table 1: Gas Chromatography Parameters for Propionate Analysis

| Parameter | Method 1 researchgate.net | Method 2 oup.comnih.gov | Method 3 researchgate.netnih.gov |

| Sample Preparation | Dissolved in deionized water (pH=3.0) | Ground, extracted with 0.050M formic acid, filtered | Extracted with ethyl acetate (acidified with phosphoric acid) |

| Column | DB-WAX capillary column (30 m x 0.53 mm i.d., 1 µm film thickness) | Carbopack C coated with 0.3% Carbowax 20M and 0.1% phosphoric acid | Not specified (injected directly) |

| Detector | Flame Ionization Detector (FID) | Not specified | FID |

| Oven Temperature | 110°C (1 min hold) → 190°C (0.5 min hold) at 30°C/min | Not specified | Not specified |

| Detection Limit | Not explicitly stated for propionate, but method developed for propionate | <0.2 ppm (for propionic acid) | 25 ppm (for propionic acid, Na, Ca propionate) |

| Linearity Range | 0.1-1.0 mg/mL | Not specified | 25–125 µg/mL |

| Accuracy/Precision | Recoveries >95% | Average relative error -1.20%, Coefficient of variation 2.02% | Not specified |

HPLC offers a sensitive and selective approach for quantifying propionates, often utilizing UV detection. Similar to GC, propionates are typically analyzed as propionic acid.

Sample Preparation and Extraction: Samples are often extracted using aqueous solutions, sometimes aided by ultrasonic irradiation, and then filtered before injection theijes.com. Conversion to the free acid form is common, for example, by adjusting the pH to 2-3.5 with sulfuric acid europa.eu.

Chromatographic Conditions: Reversed-phase HPLC is frequently employed, with C18 columns being standard theijes.comresearchgate.net. Mobile phases commonly consist of mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, often containing acids like phosphoric acid or salts such as sodium sulfate (B86663) to control pH and improve separation theijes.comresearchgate.net. Ion-exclusion chromatography is also utilized europa.eu.

Detection: UV detection is prevalent, typically at wavelengths around 210 nm theijes.comresearchgate.net, where propionic acid exhibits absorbance. Photodiode array (PDA) detectors can also be used for more comprehensive spectral information researchgate.net. Refractive Index (RI) detection is an alternative, particularly when UV absorbance is low europa.eu.

Performance: HPLC methods can achieve detection limits as low as 5 mg/L theijes.com. Linearity has been demonstrated over ranges such as 10-1000 mg/Kg theijes.com. Recovery rates are generally high, often exceeding 91% theijes.com and ranging from 90.2% to 106.6% in validated methods researchgate.net.

Table 2: High-Performance Liquid Chromatography Parameters for Propionate Analysis

| Parameter | Method 1 researchgate.net | Method 2 theijes.com | Method 3 europa.eu |

| Sample Preparation | Not detailed, but typically involves extraction and filtration. | Milled and extracted with 0.1 mol L⁻¹ NaOH solution under ultrasonic irradiation. | Dissolution/dilution in water, pH adjustment to 2-3.5, filtration. |

| Column | Symmetry C18 HPLC column (4.6 mm × 150 mm, 5 µm) | C18 column | Not specified (ion-exclusion chromatography) |

| Mobile Phase | Methanol and 0.05% phosphoric acid (10:90, v/v) | Na₂SO₄ (8.0 mM) + H₂SO₄ (1.0 mM): acetonitrile (B52724) (90:10, v/v %) | Not specified (ion-exclusion) |

| Detector | UV at 210 nm | UV at 210 nm | Conductivity detection (IC-CD) or Spectrophotometry at 217 nm or Refractive Index (RI) |

| Detection Limit | Not specified | 5 mg L⁻¹ | LOQ of 0.07 g propionic acid/kg feedingstuffs (RI), 200 mg/kg (IC-CD) |

| Linearity Range | Not specified | 10-1000 mg Kg⁻¹ | Not specified |

| Accuracy/Precision | Recoveries between 87.8% and 110%, %RSD less than 5.92% (for other preservatives) | Recovery percentage (>91%), Linearity (r²=0.991) for 10-1000 mg Kg⁻¹, RSD=3.5% (repeatability) | Recovery rate (Rrec) 98-101% (RI), 70-114% (UV); RSDr 2-17%, RSDR 7-23% |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are invaluable for confirming the chemical structure of calcium propionate and assessing its purity.

Applications: IR spectroscopy is used for structural elucidation researchgate.netmdpi.comresearchgate.net and identification nih.gov. It can identify characteristic vibrations associated with the carboxylate group (C=O stretch, C-O stretch) and the aliphatic chain (C-H stretches and bends) of the propionate moiety mdpi.com. While calcium itself does not have characteristic IR absorption bands in the mid-IR region, its interaction with the propionate anion can influence spectral features.

Purity Assessment: Although not typically used for precise quantification, IR can help in identifying major impurities if their spectral signatures differ significantly from calcium propionate.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for structural elucidation and purity assessment of organic compounds, including calcium propionate.

Structural Elucidation: NMR provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. It can confirm the connectivity of atoms and the presence of specific functional groups, offering "definite fingerprints" suitable for authenticity testing mdpi.com.

Purity Assessment: Quantitative NMR (qNMR) is increasingly used for purity determination researchgate.net. By integrating specific NMR signals relative to a known internal or external standard, the purity of calcium propionate can be accurately assessed. NMR offers advantages such as requiring small sample amounts and reduced experimentation time researchgate.net.

Infrared (IR) Spectroscopy

Enzymatic Assays for Propionate Detection

While direct enzymatic assays specifically for calcium propionate are not extensively detailed in the provided literature, methods that detect the propionate anion are relevant. A colorimetric assay has been developed that relies on the reaction of the propionate anion with a specific reagent.

Colorimetric Assay: A fast and simple semiquantitative method involves the reaction of the propionate anion with ferric ammonium (B1175870) sulfate, forming a red-brown complex researchgate.netresearchgate.netjfda-online.com. This complex is readily observable, with detection possible at propionate anion concentrations greater than 0.4 mg/mL researchgate.netjfda-online.com. This method has been validated against HPLC and shows agreement, making it useful for rapid screening and semiquantitative analysis of calcium propionate in samples like bread researchgate.netjfda-online.com.

Compound List:

Calcium propionate

Propionic acid

Formic acid

Phosphoric acid

Methanol

Carbowax 20M

Ferric ammonium sulfate

Sample Preparation Techniques for Complex Matrices (e.g., Food, Feed)

Complex matrices such as food and feed present significant challenges for the analysis of calcium propionate due to the presence of numerous interfering substances. Effective sample preparation is paramount to isolate the analyte, remove matrix components, and ensure compatibility with the chosen analytical instrument. Common approaches involve extraction, filtration, and sometimes derivatization or purification steps.

Extraction Methods: Several extraction techniques are employed, often tailored to the specific analytical method (e.g., GC, HPLC, IC) and the nature of the matrix.

Solvent Extraction: This is a widely used technique. For Gas Chromatography (GC), samples are often extracted using organic solvents made acidic to convert propionates into propionic acid, which is more volatile and detectable. For instance, ethyl acetate acidified with phosphoric acid has been used for simultaneous extraction of propionic acid, sodium propionate, and calcium propionate from bread and cakes nih.govresearchgate.net. Another approach involves extracting propionate into formic acid, which is then directly analyzed by GC nih.govoup.comoup.com. For High-Performance Liquid Chromatography (HPLC), methods may involve extraction into water, followed by pH adjustment and filtration, or more complex extraction procedures like steam distillation followed by pH adjustment . Ultrasound-assisted solvent extraction (UASE) has also been utilized to enhance extraction efficiency theijes.com.

Solid-Phase Extraction (SPE): SPE is a valuable technique for isolating and concentrating analytes from complex matrices, reducing matrix effects and improving sensitivity. It can be used to extract vaporized propionic acid from heated sample solutions researchgate.netresearchgate.netscribd.com. In some IC methods, supernatant liquids are passed through C18 SPE columns or silver filters to remove interfering ions before analysis e3s-conferences.org. Automated SPE coupled with HPLC has also been developed for the simultaneous determination of calcium propionate and other preservatives oriprobe.com.

Titration and Spectrophotometry Preparation: For titrimetric analysis, samples are typically dissolved in a suitable solvent, often water or dilute acid, and then titrated with a standard solution (e.g., sodium hydroxide (B78521) or disodium (B8443419) ethylenediaminetetraacetate) agriculture.institutefao.org. Spectrophotometric analysis usually involves preparing a sample solution of appropriate concentration and measuring its absorbance at a specific wavelength, often after reaction with a reagent like ferric ammonium sulfate to form a colored complex researchgate.netagriculture.institutejfda-online.comnih.govnih.gov.

Pre-treatment Steps: Prior to or during extraction, samples often undergo physical pre-treatment such as grinding or sieving to increase surface area and facilitate solvent penetration nih.govoup.comoup.com. Filtration is a common step after extraction to remove particulate matter and ensure the clarity of the extract for instrumental analysis e3s-conferences.orgmpg.deeuropa.eu. pH adjustment, often with phosphoric acid, is frequently necessary, particularly for GC analysis, to ensure the analyte is in its free acid form nih.govresearchgate.netoup.comtheijes.comnih.gov.

Table 1: Summary of Sample Preparation Techniques for Calcium Propionate Analysis

| Matrix Example | Extraction Method/Solvent | Pre-treatment Steps | Analytical Technique | Reference(s) |

| Bread, Cakes | Ethyl acetate + Phosphoric acid | Grinding, blending, filtration | GC | nih.govresearchgate.net |

| Bread | 0.050M Formic acid | Grinding, blending, filtration | GC | nih.govoup.comoup.com |

| Bread | Formic acid, Sodium chloride, Ether extraction | Not specified | GC | researchgate.net |

| Foodstuffs | Steam distillation, Phosphoric acid adjustment | Filtration | HPLC | |

| Food samples | Ultrasound-assisted solvent extraction (UASE) | Centrifugation, filtration | HPLC | theijes.com |

| Flour products | Water + vortex/ultrasonic extraction, SPE | Pulverization, centrifugation, SPE (C18/Ag), filtration | IC | e3s-conferences.org |

| Bread samples | Water extraction | Soaking, filtration | Colorimetric | researchgate.netjfda-online.comnih.govnih.gov |

| Commercial substance | Water | Dissolving, filtering, drying | Ion Chromatography | mpg.de |

| Bakery products | Glacial acetic acid + Dichloromethane extraction | Conversion to non-ionized form | GC | researchgate.net |

Validation and Standardization of Analytical Methods in Research Contexts

The development and application of robust analytical methods for calcium propionate require rigorous validation to ensure accuracy, precision, sensitivity, and reliability. Standardization efforts, often through regulatory bodies and collaborative studies, provide a framework for consistent and comparable results across different laboratories.

Analytical Techniques and Validation Parameters: A variety of analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent for quantifying calcium propionate. Ion Chromatography (IC) is also utilized, particularly for analyzing propionic acid and its salts in feed additives europa.eu.

Linearity: Calibration curves are typically generated using standard solutions of calcium propionate. Studies have reported excellent linearity, with correlation coefficients (R²) often exceeding 0.99 across various concentration ranges theijes.comresearchgate.nete3s-conferences.orgmdpi.comresearchgate.nete-jkfn.org. For instance, linearity for propionic acid has been established from 210 to 2519.7 mg/kg in bread samples mdpi.com.

Sensitivity (LOD/LOQ): Limits of Detection (LOD) and Quantification (LOQ) are critical for determining the lowest detectable and reliably quantifiable concentrations. Reported LOD values for propionic acid or propionates range from <0.2 ppm nih.govoup.com to as high as 94 mg/kg mdpi.com, while LOQ values can range from 25 ppm nih.govresearchgate.net to 849 mg/kg mdpi.com. For specific HPLC methods, LODs have been reported as low as 1.02 µg/mL e-jkfn.org.

Accuracy and Precision: Method accuracy is commonly assessed through recovery studies, where known amounts of calcium propionate are added to sample matrices. Recovery rates typically range from 85% to over 100% theijes.comresearchgate.netmdpi.come-jkfn.orgresearchgate.net. Precision is evaluated using relative standard deviation (RSD) or coefficient of variation (CV). Studies report low RSD values, often below 6% for repeatability and reproducibility, indicating good precision researchgate.netresearchgate.nete3s-conferences.orgeuropa.eue-jkfn.orgfamic.go.jp. For example, a GC method for bread analysis showed an average coefficient of variation of 2.02% nih.govoup.com.

Selectivity and Robustness: Method selectivity ensures that the analytical signal is specific to calcium propionate and not affected by other matrix components. Specificity has been demonstrated through chromatograms showing distinct peaks for calcium propionate researchgate.netresearchgate.net. Robustness, which refers to the method's reliability under minor variations in operating parameters, is also a crucial validation aspect europa.eu.

Standardization and Regulatory Contexts: Standardization ensures that analytical methods are comparable and meet regulatory requirements. Several official methods and guidelines are referenced in the literature:

European Standards: Methods like EN 17294 (Ion Chromatography) and EN 17298 (HPLC) are validated ring-trial methods for analyzing organic acids and their salts in feed additives and feedingstuffs europa.eu.

AOAC INTERNATIONAL: This organization provides recognized methods for the analysis of food and feed components, including chromatographic methods for propionates in bread nih.govoup.comoup.com.

International Guidelines: The International Conference on Harmonization (ICH) guidelines are often followed for method validation e-jkfn.org. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) establishes specifications and acceptable daily intakes (ADI), influencing the development and acceptance of analytical methods fao.org.

National Regulations: Various countries have their own regulations and standards for food additives, which dictate the required analytical methodologies for enforcement and monitoring nih.govresearchgate.net.

Table 2: Overview of Analytical Method Validation for Calcium Propionate

| Analytical Technique | Linearity Range (Example) | LOD (Example) | LOQ (Example) | Recovery Rate (Example) | Precision (RSD) (Example) | Key Validation Parameters | Standardization/Reference |

| GC | 25–125 µg/mL nih.govresearchgate.net | 25 ppm nih.govresearchgate.net | 25 ppm nih.govresearchgate.net | 92.5-104.0% famic.go.jp | 5.1% famic.go.jp | Linearity, LOD, LOQ, Recovery, Precision | AOAC nih.govoup.comoup.com |

| HPLC | 0.1–1.0 mg/mL researchgate.net | <0.2 ppm (propionic acid) nih.govoup.com | 314 mg/kg (propionic acid) mdpi.com | 98-101% europa.eu | <6.0% researchgate.net | Linearity, LOD, LOQ, Recovery, Precision, Selectivity, Robustness | EN 17298 europa.eu, ICH e-jkfn.org |

| IC | Not specified | Not specified | Not specified | Not specified | 2.14-4.25% e3s-conferences.org | Linearity, RSD of retention time/peak area | EN 17294 europa.eu |

| Titration | Not applicable (volumetric analysis) | Not applicable | Not applicable | Not specified | Not specified | Accuracy, Precision | Pharmacopeial methods fao.org |

| Colorimetric | 0.4 mg/mL (detection threshold) researchgate.netjfda-online.comnih.govnih.gov | Not specified | Not specified | Not specified | Not specified | Sensitivity (color change) | Not specified |

Compound List:

Calcium propionate

Emerging Research Avenues and Theoretical Considerations

Computational Modeling and Simulation of Calcium Propionate-Microbe Interactions

Computational modeling and simulation techniques are increasingly vital for understanding the precise mechanisms by which calcium propionate (B1217596) exerts its antimicrobial effects and for predicting its interactions with microbial targets. Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies are at the forefront of this research.

MD simulations allow researchers to visualize and analyze the dynamic interactions between calcium propionate molecules and microbial cell membranes or essential enzymes. These simulations can reveal how propionate ions might disrupt membrane integrity or interfere with vital cellular processes by analyzing binding affinities, conformational changes, and translocation pathways nih.govbiorxiv.orgmdpi.comresearchgate.net. For instance, studies on antimicrobial peptides have utilized MD to understand their membrane-permeabilizing actions, providing a template for similar investigations into small molecule preservatives like calcium propionate nih.govbiorxiv.orgresearchgate.net. QSAR models, on the other hand, aim to establish correlations between the chemical structure of propionic acid derivatives and their antimicrobial activity. By identifying key structural features that contribute to efficacy, QSAR can guide the design of new compounds with improved preservative properties researchgate.netresearchgate.netnih.govjournalijar.commdpi.com. Docking studies are also employed to predict how calcium propionate might bind to specific microbial enzymes, offering insights into potential inhibition mechanisms nih.govdntb.gov.uanih.govnrfhh.comresearchgate.net. These computational approaches provide a theoretical foundation for optimizing the use of calcium propionate and developing next-generation preservatives.